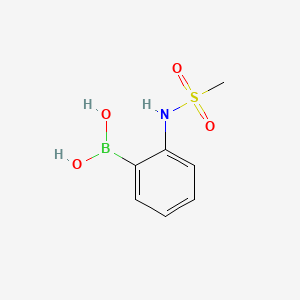

(2-(Methylsulfonamido)phenyl)boronic acid

説明

(2-(Methylsulfonamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methylsulfonamido group

作用機序

Target of Action

Boronic acids and their derivatives are known for their wide utility in asymmetric synthesis .

Mode of Action

Boronic acids and their derivatives are generally involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Organoboron compounds, in general, are known to be involved in a broad array of diverse molecules with high enantioselectivity .

生化学分析

Biochemical Properties

(2-(Methylsulfonamido)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes . These enzymes are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The compound interacts with these enzymes through covalent bonding, leading to the inhibition of their activity. This interaction is essential for regulating various biochemical pathways and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of enzymes, leading to their inhibition or activation. This binding is often facilitated by the formation of covalent bonds between the boronic acid group and the enzyme’s active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions are essential for maintaining cellular energy balance and supporting various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within specific cellular compartments, ensuring its availability for biochemical interactions. The distribution of the compound can also be influenced by its chemical properties, such as solubility and affinity for specific cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit specific enzymes. The precise localization of the compound within the cell can significantly impact its biochemical effects and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylsulfonamido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method involves the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: (2-(Methylsulfonamido)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.

Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl

生物活性

(2-(Methylsulfonamido)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, have been recognized for their diverse biological activities. They are known to interact with diols and have been utilized in various applications such as drug delivery systems, sensors, and as inhibitors of enzymes like β-lactamases . The introduction of a sulfonamide group enhances the pharmacological profile of boronic acids by potentially improving their binding affinities and selectivity towards biological targets.

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and interact with biomolecules:

- Enzyme Inhibition : Studies have demonstrated that boronic acids can inhibit β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics. The sulfonamide modification may enhance this inhibitory effect .

- Binding to Glycoproteins : Boronic acids exhibit selective binding to glycoproteins through interactions with their diol structures. This property can be exploited for drug delivery and targeting specific cells, particularly in cancer therapy .

Anticancer Activity

Research has indicated that this compound derivatives may possess anticancer properties. The ability to target glycan structures on cancer cells allows for enhanced imaging and therapeutic effects. For instance, phenylboronic acid has been shown to improve tumor targeting in various cancer models .

Antibacterial Properties

The compound's potential as an antibacterial agent stems from its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In combination with β-lactam antibiotics, this compound has demonstrated synergistic effects, significantly reducing the minimum inhibitory concentration (MIC) against resistant strains of bacteria .

Case Studies

- Inhibition of AmpC β-Lactamases : A study investigated a series of sulfonamide boronic acids, including derivatives similar to this compound. These compounds showed significant inhibition of AmpC β-lactamases, suggesting their potential utility in overcoming antibiotic resistance .

- Glycoprotein Isolation : Another study utilized boronic acid-functionalized materials for the separation and immobilization of glycoproteins. This approach highlighted the capacity of boronic acids to selectively bind glycosylated proteins, which is crucial for developing targeted drug delivery systems .

Research Findings Summary

特性

IUPAC Name |

[2-(methanesulfonamido)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMOEFOTPSWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378532 | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-78-2 | |

| Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 756520-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。